molecular formula C19H24N2 B1428069 Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine CAS No. 1457531-32-6

Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine

Cat. No.: B1428069
CAS No.: 1457531-32-6
M. Wt: 280.4 g/mol
InChI Key: LAUKWGHNEQLETA-UHFFFAOYSA-N
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Description

Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine typically involves multi-step organic reactions One common approach is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline core by condensing a β-phenylethylamine with an aldehyde or ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of tetrahydroisoquinoline derivatives on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

    1,2,3,4-Tetrahydroisoquinoline: The parent compound of this class.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related derivative with a methyl group at the 2-position.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6 and 7 positions.

Uniqueness

Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other tetrahydroisoquinoline derivatives may not be as effective.

Properties

IUPAC Name

N-methyl-1-[2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-15-7-3-4-9-17(15)13-21-14-18-10-6-5-8-16(18)11-19(21)12-20-2/h3-10,19-20H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKWGHNEQLETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC3=CC=CC=C3CC2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine
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Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine
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